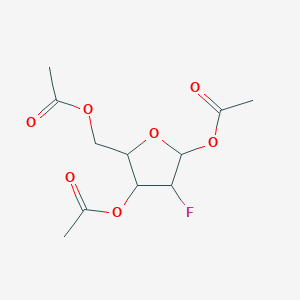

(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate

Description

“(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate” is a fluorinated carbohydrate derivative with a complex esterified structure. It is identified as a synonym for 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose (CAS: 31077-89-1), a compound supplied industrially for applications in organic synthesis and pharmaceutical intermediates . The structure consists of a modified arabinofuranose ring with three acetyl groups and a fluorine substituent, which enhances its stability and reactivity compared to non-halogenated analogs. This compound is synthesized via acetylation and fluorination steps, reflecting its utility in glycosylation reactions or prodrug development.

Properties

IUPAC Name |

(3,5-diacetyloxy-4-fluorooxolan-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHDSMRRCLJPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633999 | |

| Record name | 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoropentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444586-86-1 | |

| Record name | 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoropentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate involves several steps, typically starting with the preparation of the oxolane ring followed by the introduction of fluorine and acetoxy groups. Common synthetic routes include:

Step 1 Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.

Step 2 Introduction of Fluorine: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Step 3 Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine site, using nucleophiles like sodium methoxide or potassium cyanide.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development for treating various diseases.

Industry: It is utilized in the production of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to target proteins or enzymes. The acetoxy groups may facilitate the compound’s entry into cells, where it can interact with intracellular targets and modulate biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several classes of organic molecules:

- Halogenated Aromatic Esters: Similar to (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone oximes (e.g., 6a/6b), which feature acetylated aromatic rings and halogen substituents. However, the target compound’s oxolane (tetrahydrofuran) ring and carbohydrate backbone distinguish it from purely aromatic systems .

- Heterocyclic Esters: Ethyl (Z)-(5-(2-hydroxyethyl)-3-methyl-4-oxothiazolidin-2-ylidene)ethanoate (12b) contains a thiazolidinone ring, akin to the oxolane ring in the target compound. Both exhibit planar heterocyclic rings, but 12b lacks fluorine and acetyl group diversity .

- Simple Esters: Methyl ethanoate (methyl acetate) shares the ethanoate functional group but lacks fluorination and complex ring systems, resulting in markedly lower molecular weight and higher volatility .

Physicochemical Properties

Stability and Reactivity

The fluorine atom in the target compound increases electronegativity and resistance to enzymatic degradation compared to non-fluorinated esters like myristicyl ethanoate. However, the multiple acetyl groups may introduce hydrolytic susceptibility under basic conditions, a trait shared with simpler esters like methyl ethanoate .

Biological Activity

(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by an oxolane ring with acetoxy and fluorine substituents. The synthesis typically involves several key steps:

- Formation of the Oxolane Ring : Cyclization of precursor compounds forms the oxolane structure.

- Fluorination : The introduction of fluorine is achieved using reagents like diethylaminosulfur trifluoride (DAST).

- Acetylation : Hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

These steps are crucial for obtaining high yields and purity, which are essential for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, including breast (MCF-7, MDA-MB-231) and lung cancer (A549) cells. The mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and survival .

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

The mechanism by which this compound exerts its biological effects involves several interactions at the molecular level:

- Protein Binding : The fluorine atom enhances binding affinity to target proteins through hydrogen bonding and electrostatic interactions.

- Cellular Uptake : The acetoxy groups facilitate cellular entry, allowing the compound to reach intracellular targets.

- Signal Modulation : Once inside the cell, it modulates biochemical pathways that regulate cell cycle and apoptosis .

Case Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Evaluation

A series of experiments were performed using MTT assays to assess the cytotoxicity of the compound against multiple cancer cell lines. The results indicated that concentrations as low as 10 µM led to significant reductions in cell viability, with further investigations revealing that the compound triggers apoptosis via caspase activation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.